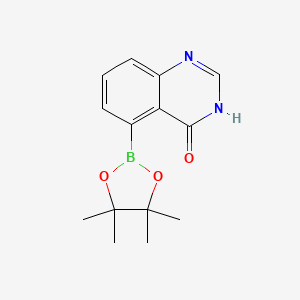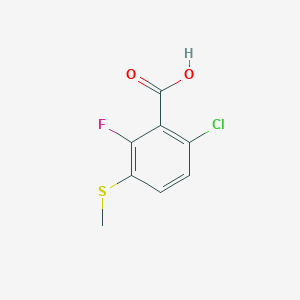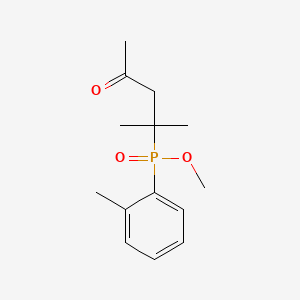
(3-Fluoro-4,5-dimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4,5-dimethoxyphenyl)methanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzyl alcohol framework. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorine source reacts with a precursor compound containing the methoxy groups. The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis is achieved by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluoro-4,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of (3-Fluoro-4,5-dimethoxyphenyl)aldehyde or (3-Fluoro-4,5-dimethoxybenzoic acid).
Reduction: Formation of (3-Fluoro-4,5-dimethoxyphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Fluoro-4,5-dimethoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparación Con Compuestos Similares
(3,4-Dimethoxyphenyl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2-Fluoro-4,5-dimethoxyphenyl)methanol: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: (3-Fluoro-4,5-dimethoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical behavior and potential applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C9H11FO3 |
|---|---|
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
(3-fluoro-4,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 |
Clave InChI |
MJDZFLMYCUHBIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CO)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)

![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)





![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)



